

mTERT (572-580) peptide sequence and structure

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Compound of Interest		
Compound Name:	mTERT (572-580)	
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An In-depth Technical Guide to the mTERT (572-579) Peptide (VYGFVRACL)

Core Peptide Identity and Properties

The murine Telomerase Reverse Transcriptase (mTERT) peptide (572-579) is a key immunogenic epitope identified from the mTERT protein, a subunit of the telomerase enzyme. Telomerase is frequently overexpressed in a vast majority of cancer cells, making it a prime target for cancer immunotherapy. This specific peptide has been identified as a dominant cytotoxic T-lymphocyte (CTL) epitope restricted to the murine Major Histocompatibility Complex (MHC) class I molecule H-2 Kk.

- Protein of Origin: Murine Telomerase Reverse Transcriptase (mTERT)
- Amino Acid Position: 572-579
- Sequence: VYGFVRACL (Val-Tyr-Gly-Phe-Val-Arg-Ala-Cys-Leu)
- MHC Restriction: H-2 Kk
- Immunological Role: Elicits a CD8+ CTL response against mTERT-expressing tumor cells.

Mechanism of Action: MHC Class I Presentation Pathway



The immunological activity of the mTERT (572-579) peptide is dependent on the MHC Class I antigen presentation pathway. Endogenously expressed mTERT protein within tumor cells is processed by the proteasome. The resulting peptide fragments, including VYGFVRACL, are transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). Inside the ER, the peptide is loaded onto newly synthesized H-2 Kk molecules. This stable peptide-MHC complex is then transported to the cell surface, where it is presented to CD8+ T-cells. Recognition of this complex by a T-cell receptor (TCR) on a specific CD8+ T-cell clone triggers its activation, proliferation, and differentiation into cytotoxic T-lymphocytes, which can then identify and eliminate tumor cells presenting the same epitope.



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Caption: MHC Class I presentation pathway for the mTERT (572-579) epitope.

Preclinical Efficacy and Immunogenicity Data

The mTERT (572-579) peptide has demonstrated significant anti-tumor effects in preclinical mouse models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Cytotoxicity of mTERT Peptide-Specific CTLs



Target Cell Line	Effector:Target (E:T) Ratio	% Specific Lysis	Mouse Strain	Experimental Assay
C3L5 (mTERT+, Kk+)	40:1	~55%	C3H/HeN	51Cr-release assay
B16-Kk (mTERT+, Kk+)	40:1	~40%	C3H/HeN	51Cr-release assay

| EL4 (mTERT+, Kk-) | 40:1 | <5% (Negative Control) | C3H/HeN | 51Cr-release assay |

Table 2: In Vivo Tumor Challenge and Immunogenicity

Mouse Strain	Tumor Challenge	Vaccination Group	Outcome	Assay (Endpoint)
C3H/HeN	C3L5 cells	mTERT (572- 579) peptide + DC	100% Tumor- Free (5/5 mice)	Tumor growth monitoring
C3H/HeN	C3L5 cells	Control (No peptide) + DC	0% Tumor-Free (0/5 mice)	Tumor growth monitoring
C3H/HeN	C3L5 cells	mTERT (572- 579) peptide + DC	~150 SFCs / 2x10^5 splenocytes	IFN-y ELISpot

 \mid C3H/HeN \mid C3L5 cells \mid Control (No peptide) + DC \mid <10 SFCs / 2x10^5 splenocytes \mid IFN-y ELISpot \mid

SFCs: Spot-Forming Cells; DC: Dendritic Cells.

Key Experimental Protocols In Vivo Peptide Vaccination and Tumor Challenge

This protocol describes the general workflow for assessing the in vivo anti-tumor efficacy of the mTERT peptide vaccine.

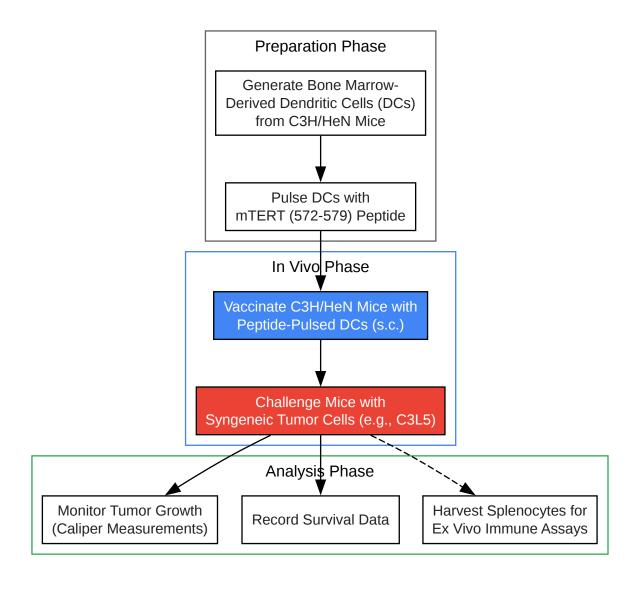






- Animal Model: C3H/HeN mice (H-2k haplotype), typically 6-8 weeks old, are used.
- Dendritic Cell (DC) Preparation: Bone marrow-derived DCs are generated by culturing bone marrow cells with GM-CSF and IL-4 for approximately 7 days.
- Peptide Pulsing: Mature DCs are pulsed with the mTERT (572-579) peptide (e.g., at 10 μg/mL) for several hours at 37°C in serum-free medium.
- Vaccination: Mice are immunized subcutaneously (s.c.) with 1x10⁶ peptide-pulsed DCs.
 Immunization may be repeated (e.g., weekly for 2-3 weeks).
- Tumor Challenge: Following the vaccination schedule, mice are challenged s.c. on the contralateral flank with a tumorigenic dose of mTERT-expressing syngeneic tumor cells (e.g., 5x10^5 C3L5 cells).
- Monitoring: Tumor growth is monitored by measuring perpendicular diameters with calipers every 2-3 days. Animal survival is also recorded.





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Caption: General experimental workflow for in vivo peptide vaccine studies.

Chromium-51 (51Cr) Release Cytotoxicity Assay

This assay measures the ability of peptide-specific CTLs to lyse target cells.

- Effector Cell Preparation: Splenocytes from immunized mice are harvested and co-cultured for 5-7 days with irradiated, peptide-pulsed stimulator cells (e.g., syngeneic splenocytes) in the presence of IL-2 to generate effector CTLs.
- Target Cell Labeling: Target cells (e.g., C3L5) are labeled by incubating with Na2(51Cr)O4 (sodium chromate-51) for 1-2 hours at 37°C.



- Co-culture: Labeled target cells (e.g., 1x10^4 cells/well) are incubated with effector cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.
- Incubation: The plate is incubated for 4-6 hours at 37°C.
- Quantification: Supernatant is harvested, and the amount of 51Cr released from lysed cells is measured using a gamma counter.
- Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis
 = 100 x (Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)
 - Spontaneous release: Target cells incubated with medium alone.
 - Maximum release: Target cells lysed with a detergent (e.g., Triton X-100).

Enzyme-Linked Immunospot (ELISpot) Assay

This assay quantifies the frequency of antigen-specific, cytokine-producing T-cells (e.g., IFN-y).

- Plate Coating: A 96-well filtration plate is coated overnight with an anti-IFN-y capture antibody.
- Cell Plating: Splenocytes from immunized mice are added to the wells (e.g., 2x10⁵ cells/well) and stimulated with the mTERT (572-579) peptide (e.g., 10 μg/mL). Control wells include cells with an irrelevant peptide or no peptide (negative) and cells with a mitogen like Concanavalin A (positive).
- Incubation: Plates are incubated for 20-24 hours at 37°C in a CO2 incubator.
- Detection: Cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).
- Development: A substrate is added that forms an insoluble colored spot where IFN-y was secreted.
- Analysis: The resulting spots are counted using an automated ELISpot reader. Each spot represents a single IFN-y-secreting cell.



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